

physical and chemical properties of 4'-Carboxy-m-terphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Carboxy-m-terphenyl

Cat. No.: B15485747

[Get Quote](#)

An In-depth Technical Guide to 4'-Carboxy-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Carboxy-m-terphenyl, systematically known as 4-(3-phenylphenyl)benzoic acid, is an aromatic carboxylic acid featuring a meta-terphenyl backbone. This rigid, non-planar core structure, combined with the reactive carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique three-dimensional arrangement influences its physical properties and molecular interactions, offering potential applications in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the known physical and chemical properties of **4'-Carboxy-m-terphenyl**, along with relevant experimental protocols.

Core Physical and Chemical Properties

Quantitative data for **4'-Carboxy-m-terphenyl** is summarized below. It is important to note that while some properties are computationally predicted, experimentally determined values are prioritized where available.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ O ₂	--INVALID-LINK--
Molecular Weight	274.31 g/mol	--INVALID-LINK--
IUPAC Name	4-(3-phenylphenyl)benzoic acid	--INVALID-LINK--
Synonyms	m-terphenyl-4-carboxylic acid, 4-([1,1'-biphenyl]-3-yl)benzoic acid	--INVALID-LINK--
Computed XLogP3-AA	4.7	--INVALID-LINK--
Computed Hydrogen Bond Donor Count	1	--INVALID-LINK--
Computed Hydrogen Bond Acceptor Count	2	--INVALID-LINK--

Note: Experimental data for melting point, boiling point, solubility, and pKa for **4'-Carboxy-m-terphenyl** are not readily available in the surveyed literature. The computed XLogP3-AA value suggests poor solubility in water and good solubility in organic solvents.

Spectroscopic Data

Detailed experimental spectral data for **4'-Carboxy-m-terphenyl** is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm). The carboxylic acid proton would appear as a broad singlet significantly downfield, typically above 10 ppm.
- ¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 125-145 ppm). The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

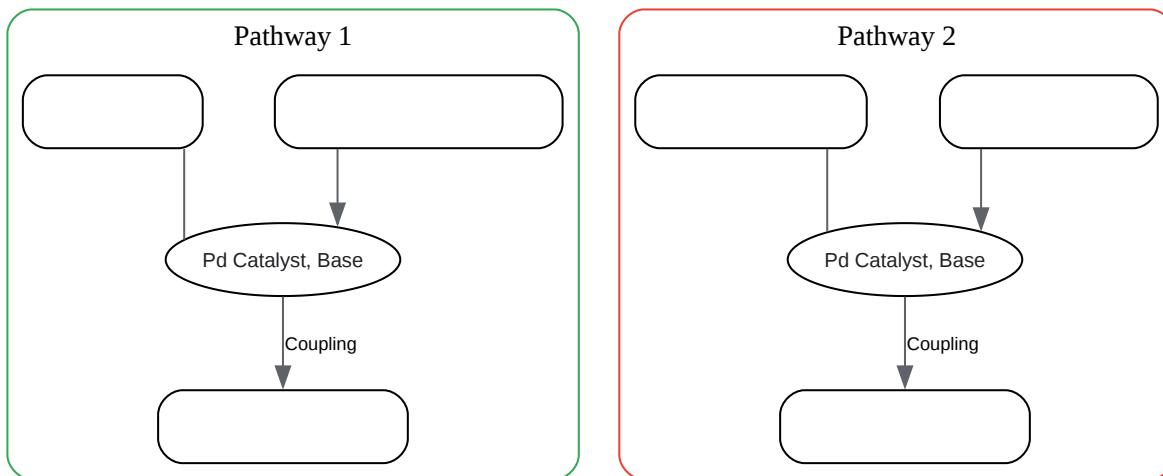
Infrared (IR) Spectroscopy

The IR spectrum of **4'-Carboxy-m-terphenyl** will be characterized by the following absorptions:

- A very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm^{-1} .
- A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm^{-1} .
- C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm^{-1} .
- C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (274.31 g/mol). Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the terphenyl backbone.


Experimental Protocols

While a specific, detailed protocol for the synthesis of **4'-Carboxy-m-terphenyl** is not extensively documented in readily available literature, a common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

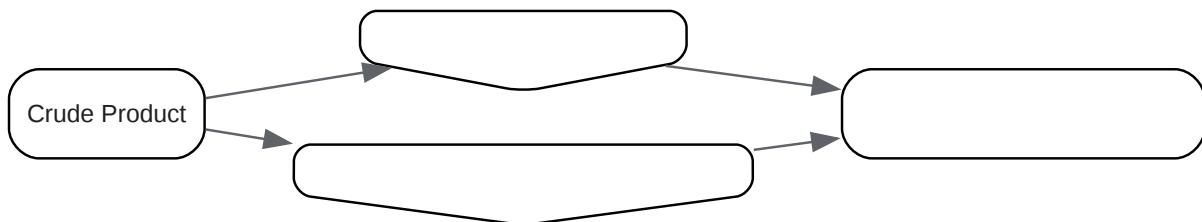
This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. There are two primary retrosynthetic pathways for the synthesis of **4'-Carboxy-m-terphenyl**.

Workflow for Suzuki-Miyaura Synthesis:

[Click to download full resolution via product page](#)

Fig. 1: Retrosynthetic analysis for the synthesis of **4'-Carboxy-m-terphenyl**.

General Experimental Procedure:


- **Reactant Setup:** In a round-bottom flask, combine the aryl halide (e.g., 3-bromobiphenyl or 4-bromobenzoic acid), the arylboronic acid (e.g., 4-carboxyphenylboronic acid or 3-biphenylboronic acid), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand), and a base (e.g., Na_2CO_3 , K_2CO_3 , or K_3PO_4).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
- **Reaction:** The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After cooling to room temperature, the reaction mixture is typically acidified with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate and precipitate the product. The aqueous and organic layers are separated.

- Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).
- Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude **4'-Carboxy-m-terphenyl** is crucial to remove unreacted starting materials, catalyst residues, and byproducts.

Workflow for Purification:

[Click to download full resolution via product page](#)

Fig. 2: General purification strategies for **4'-Carboxy-m-terphenyl**.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetic acid, or DMF/water).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the involvement of **4'-Carboxy-m-terphenyl** in any signaling pathways or its specific biological activities. However, the terphenyl scaffold is present in some naturally occurring and synthetic compounds with biological relevance. Further research is required to elucidate the potential pharmacological profile of this specific molecule.

Conclusion

4'-Carboxy-m-terphenyl is a compound with a unique structural framework that holds promise for various applications. While comprehensive experimental data is currently limited, this guide provides the foundational chemical and physical information, along with established synthetic and purification strategies. The provided workflows and protocols serve as a starting point for researchers and scientists interested in exploring the potential of this intriguing molecule in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its properties and unlock its potential applications.

- To cite this document: BenchChem. [physical and chemical properties of 4'-Carboxy-m-terphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15485747#physical-and-chemical-properties-of-4-carboxy-m-terphenyl\]](https://www.benchchem.com/product/b15485747#physical-and-chemical-properties-of-4-carboxy-m-terphenyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com